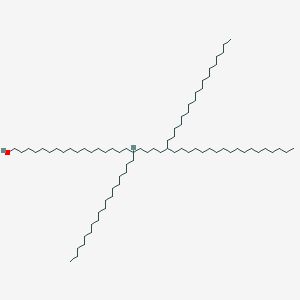
18,23-Dioctadecylhentetracontan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,23-Dioctadecylhentetracontan-1-OL is a long-chain primary fatty alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18,23-Dioctadecylhentetracontan-1-OL typically involves multi-step organic reactions. One common method is the reduction of corresponding fatty acids or esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of fatty acid esters derived from natural sources like vegetable oils. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel.
Chemical Reactions Analysis
Types of Reactions
18,23-Dioctadecylhentetracontan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
18,23-Dioctadecylhentetracontan-1-OL has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 18,23-Dioctadecylhentetracontan-1-OL involves its interaction with lipid bilayers in cell membranes. The long carbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
Octadecan-1-ol: A long-chain primary fatty alcohol with a shorter carbon chain.
Hexadecan-1-ol: Another long-chain fatty alcohol with an even shorter carbon chain.
Uniqueness
18,23-Dioctadecylhentetracontan-1-OL is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.
Properties
CAS No. |
136841-68-4 |
|---|---|
Molecular Formula |
C77H156O |
Molecular Weight |
1098.1 g/mol |
IUPAC Name |
18,23-dioctadecylhentetracontan-1-ol |
InChI |
InChI=1S/C77H156O/c1-4-7-10-13-16-19-22-25-28-32-37-42-47-52-57-62-69-76(70-63-58-53-48-43-38-33-29-26-23-20-17-14-11-8-5-2)73-66-67-74-77(71-64-59-54-49-44-39-34-30-27-24-21-18-15-12-9-6-3)72-65-60-55-50-45-40-35-31-36-41-46-51-56-61-68-75-78/h76-78H,4-75H2,1-3H3 |
InChI Key |
XSFVHOZETZSJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
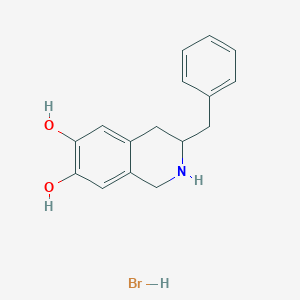
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)




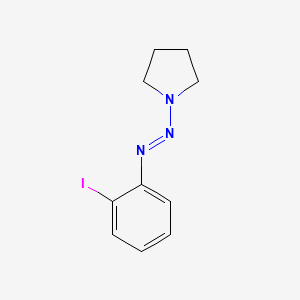
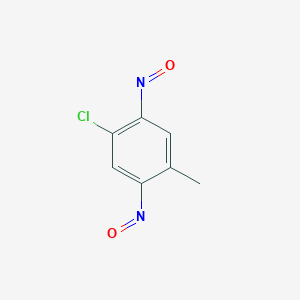
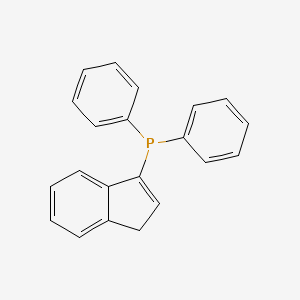
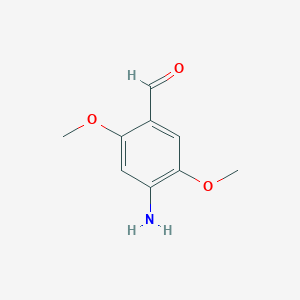

![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)
